molecular formula C18H19N3O2 B5765417 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide

Numéro de catalogue B5765417
Poids moléculaire: 309.4 g/mol
Clé InChI: QLNXPSHVTBVYGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was originally developed as an antiviral agent, but it was later found to have potent anti-tumor activity in preclinical studies.

Mécanisme D'action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have anti-tumor activity. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase vascular permeability, leading to increased tumor blood flow and enhanced drug delivery. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has a number of advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research. This compound has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor activity and mechanism of action. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have variable activity depending on the tumor model and treatment regimen used.

Orientations Futures

There are a number of potential future directions for research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and solubility. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is interest in combining this compound with other anticancer agents to enhance its efficacy. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on the immune system.

Méthodes De Synthèse

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with acetylacetone to form 2-acetylbenzoic acid. This intermediate is then converted to the corresponding amide by reaction with 4-methylbenzoyl chloride. The final step involves the reaction of the amide with 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinecarboxylic acid to form this compound.

Applications De Recherche Scientifique

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound has potent anti-tumor activity in preclinical models, including in vivo models of melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Propriétés

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-4-6-12(7-5-11)16(23)21-17-19-10-13-14(20-17)8-18(2,3)9-15(13)22/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNXPSHVTBVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.